molecular formula C10H8O2 B11922578 4-methoxy-1H-inden-1-one

4-methoxy-1H-inden-1-one

Cat. No.: B11922578
M. Wt: 160.17 g/mol
InChI Key: DOXQZSMVNRGYQM-UHFFFAOYSA-N
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Description

4-methoxy-1H-inden-1-one is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methoxyinden-1-one

InChI

InChI=1S/C10H8O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-6H,1H3

InChI Key

DOXQZSMVNRGYQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC2=O

Origin of Product

United States

Context and Significance of the Indenone Scaffold in Organic Chemistry

The indenone scaffold, characterized by a fused benzene (B151609) and cyclopentenone ring system, is a privileged structure in organic synthesis and medicinal chemistry. Current time information in Bangalore, IN.mdpi.comrsc.org Its rigid, planar structure provides a unique platform for the development of therapeutic agents. mdpi.comrsc.org The indenone core is present in various natural products and has been extensively utilized in the synthesis of molecules with a broad spectrum of biological activities. beilstein-journals.orgresearchgate.netacs.org

The significance of the indenone scaffold is underscored by its presence in numerous pharmacologically active compounds. researchgate.net These derivatives have demonstrated a wide array of activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.org Furthermore, certain indenone derivatives are being investigated for the treatment of neurodegenerative conditions like Alzheimer's disease. beilstein-journals.orgresearchgate.net The versatility of the indenone framework allows for structural modifications that can fine-tune the biological activity of the resulting compounds. Synthetic strategies for constructing the indenone scaffold are well-established, with methods like the Nazarov cyclization and Friedel-Crafts acylation being commonly employed. beilstein-journals.orgresearchgate.net

Overview of Current Research Trajectories for 4 Methoxy 1h Inden 1 One and Its Analogues

Classical Organic Synthesis Approaches to the Indenone Core

The foundational structure of this compound is typically assembled through well-established cyclization reactions of substituted aromatic precursors.

Preparation from Substituted Aromatic Precursors

A primary route to the 4-methoxy-1-indanone (B81218), the saturated precursor to the target indenone, involves the intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid. This process begins with an appropriate methoxy-substituted aromatic compound which is subjected to acylation to introduce the propanoic acid side chain. The resulting acid is then converted to its more reactive acid chloride, typically using thionyl chloride. In the presence of a Lewis acid catalyst such as aluminum trichloride, the acid chloride undergoes an intramolecular cyclization to form the five-membered ketone ring, yielding 4-methoxy-1-indanone. nih.gov

Another approach involves the Nazarov cyclization, where a divinyl ketone is treated with a strong acid to induce a conrotatory 4π-electrocyclization. For instance, chalcones, which are α,β-unsaturated ketones, can serve as precursors to indanones. preprints.orgpreprints.org This method offers a pathway to construct the indenone core while allowing for substitution on the aromatic rings. preprints.orgpreprints.org

Strategies Involving Rearrangement and Carbonyl Compound Reductions

The Beckmann rearrangement provides an alternative pathway to the indenone core. This reaction involves the acid-catalyzed rearrangement of an oxime derived from a corresponding indanone. For example, the oxime of a substituted indanone can be treated with an acid catalyst like polyphosphoric acid (PPA) to induce the rearrangement and subsequent formation of a lactam, which can then be further manipulated to yield the desired indenone. arkat-usa.org

Furthermore, the reduction of a 1,2-dione precursor can also lead to the formation of the indenone skeleton. For instance, 4-methoxy-indan-1,2-dione 2-oxime can be synthesized and subsequently reduced to the corresponding indanone.

Targeted Synthesis of Substituted this compound Analogues

Building upon the core this compound structure, various synthetic methodologies are employed to introduce diverse functional groups and create a library of analogues.

Claisen-Schmidt Condensation for Exocyclic Alkylidene Formation

The Claisen-Schmidt condensation is a reliable method for forming a carbon-carbon double bond at the 2-position of the indenone ring. wikipedia.org This reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde. wikipedia.orgmdpi.com The reaction proceeds through the formation of an enolate from the indenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the exocyclic α,β-unsaturated ketone, a 2-benzylidene-4-methoxy-1H-inden-1-one derivative. magritek.com This method is versatile, allowing for the introduction of various substituted aryl groups at the exocyclic position.

Reactant 1Reactant 2BaseProductYield (%)
This compoundBenzaldehydeNaOH2-Benzylidene-4-methoxy-1H-inden-1-oneNot specified
Acetone4-FluorobenzaldehydeNaOH4-fluoro-benzylidene acetoneNot specified magritek.com
CycloalkanonesSubstituted BenzaldehydesNaOHα,α′-bis-(substituted-benzylidene)cycloalkanones96-98 mdpi.com

Introduction of Diverse Functional Groups (e.g., Nitration)

The aromatic ring of this compound is amenable to electrophilic substitution reactions, such as nitration. The introduction of a nitro group can serve as a handle for further functionalization. Nitration of 4-methoxy-1-indanone has been reported to yield 4-methoxy-5-nitro-1-indanone. sigmaaldrich.com A patented process describes the nitration of a similar compound, resulting in a 79% yield of the nitrated product. google.comgoogleapis.com The position of nitration is directed by the existing methoxy group. Specifically, 2,3-dihydro-4-methoxy-1H-inden-1-one can be nitrated to produce 2,3-dihydro-4-methoxy-7-nitro-1H-inden-1-one. cymitquimica.com

Starting MaterialReagentProductYield (%)
4-methoxy-1-indanoneNitrating agent4-methoxy-5-nitro-1-indanoneNot specified sigmaaldrich.com
Substituted 1H-inden-1-oneNitrating agentNitrated 1H-inden-1-one derivative79 google.comgoogleapis.com
2,3-dihydro-4-methoxy-1H-inden-1-oneNitrating agent2,3-dihydro-4-methoxy-7-nitro-1H-inden-1-oneNot specified cymitquimica.com

Suzuki Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.net This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide. researchgate.net In the context of this compound, this reaction can be used to introduce aryl substituents onto the indenone core. This typically involves the synthesis of a halogenated derivative of this compound, such as a bromo-substituted indanone. For example, 5-bromo-1-indanone (B130187) can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield 5-aryl-1-indanone derivatives in excellent yields (91-97%). researchgate.netresearchgate.net This methodology allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the structural diversity of the indenone library.

Aryl HalideArylboronic AcidCatalystBaseProductYield (%)
5-bromo-1-indanonePhenylboronic acidPd(PPh₃)₄K₂CO₃5-phenyl-1-indanone91-97 researchgate.netresearchgate.net
5-bromo-1-indanone4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃5-(4-methoxyphenyl)-1-indanone91-97 researchgate.netresearchgate.net
5-bromo-1-indanone4-ethylphenylboronic acidPd(PPh₃)₄K₂CO₃5-(4-ethylphenyl)-1-indanone91-97 researchgate.netresearchgate.net
5-bromo-1-indanone4-thiomethylphenylboronic acidPd(PPh₃)₄K₂CO₃5-(4-thiomethylphenyl)-1-indanone91-97 researchgate.netresearchgate.net

Alkylation Strategies (e.g., Methylation of Hydroxyindanones)

Alkylation serves as a fundamental strategy for modifying the core structure of indanones, particularly for the synthesis of alkoxy-substituted derivatives like this compound. The most direct approach involves the O-alkylation of a corresponding hydroxyindanone precursor, in this case, 4-hydroxy-1H-inden-1-one. This transformation is a specific type of Williamson ether synthesis, where the phenolic hydroxyl group of the hydroxyindanone is deprotonated by a base to form a more nucleophilic phenoxide ion. This intermediate then reacts with a methylating agent to yield the desired methoxy ether.

The selection of the base and methylating agent is crucial for optimizing reaction efficiency and minimizing side reactions. Stronger bases ensure complete deprotonation, while the choice of methylating agent can influence reaction conditions and safety considerations.

Table 1: Common Reagents for Methylation of Hydroxyindanones

Reagent Type Examples Typical Base Solvent General Observations
Methylating Agent Dimethyl sulfate (B86663) (DMS), Methyl iodide (MeI), Trimethylsilyldiazomethane Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH) Acetone, Dimethylformamide (DMF), Tetrahydrofuran (THF) DMS and MeI are highly effective but toxic; reaction proceeds via an Sɴ2 mechanism.

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | - | DMF, Acetone | NaH is a strong, non-nucleophilic base suitable for complete deprotonation. Carbonates are milder and often used in polar aprotic solvents. |

The synthesis of various methoxy-substituted indanones, such as 6-methoxy-1-indanone, has been documented using intramolecular Friedel-Crafts acylation of precursors like 3-(4-methoxyphenyl)propionic acid. researchgate.net Similarly, the preparation of 3-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one highlights the stability and accessibility of the methoxy-indanone scaffold. acs.org While a specific documented synthesis for this compound via this exact methylation route is not detailed in the provided sources, the methodology represents a standard and viable synthetic pathway based on established organic chemistry principles.

Photochemical Synthesis Pathways to Indenone Systems

Photochemical reactions offer unique and powerful methods for constructing the indenone ring system, often under mild conditions that complement traditional thermal reactions. scientific.net These pathways leverage the energy of light to generate highly reactive intermediates that can undergo cyclization to form the fused bicyclic structure of indenones. beilstein-journals.orgnih.gov

Photoenolization-Driven Cyclization Reactions

A key photochemical route to 1-indanones involves the cyclization of o-alkylphenyl alkyl ketones. researchgate.net This process is initiated by the absorption of UV light, which promotes the carbonyl group to an excited state (n-π*). This is followed by an intramolecular 1,5-hydrogen atom migration from the ortho-alkyl substituent to the carbonyl oxygen. This step generates a transient 1,4-diradical species, often referred to as a photoenol or hydroxy-o-quinodimethane. researchgate.netresearchgate.net

If the ketone precursor contains a suitable leaving group adjacent to the carbonyl, a rapid elimination of acid occurs from the diradical intermediate. This "spin center shift" produces a 1,5-diradical, which, after intersystem crossing, cyclizes to form the 1-indanone (B140024) product in good yields. researchgate.net This method has been successfully applied to prepare various substituted indan-1-ones. researchgate.net

Table 2: Examples of Photoenolization-Driven Indanone Synthesis

Precursor Type Key Reaction Step Result Reference
o-Alkylphenyl ketones with α-leaving group 1,5-Hydrogen migration followed by acid elimination and cyclization Substituted 1-indanones researchgate.net
2,5-Dialkylphenacyl chlorides Photoenolization and hydrogen chloride release Substituted indan-1-ones researchgate.net

Intramolecular Photocycloaddition Strategies for Complex Scaffolds

Intramolecular photocycloaddition reactions provide a sophisticated method for assembling complex polycyclic molecules containing an indanone core. In a typical strategy, a 1-indanone derivative bearing an unsaturated side chain, such as an alkenyloxy group, undergoes an ortho photocycloaddition upon irradiation with UV light. nih.govacs.org

This reaction cascade can be highly efficient. For instance, irradiating 4-substituted 7-(4′-alkenyloxy)-1-indanones with UV-A light (λ = 350 nm) in a solvent like trifluoroethanol can initiate a two-photon cascade. nih.gov This process involves an initial ortho photocycloaddition, followed by a thermal ring opening and a subsequent [4π] photocyclization to yield complex tetracyclic products. nih.govacs.org These products can often undergo further photochemical rearrangements, such as a di-π-methane rearrangement, to generate even more intricate pentacyclic scaffolds. nih.gov The stereochemical outcome of these reactions can be influenced by the presence of chiral centers in the starting material, offering a pathway to diastereomerically enriched products. nih.govacs.org

Table 3: Intramolecular Photocycloaddition of Substituted 1-Indanones

Substrate Irradiation Wavelength (λ) Solvent Key Transformation Product Type Reference
4-Acyloxy-7-(4′-alkenyloxy)-1-indanones 350 nm Trifluoroethanol (TFE) ortho photocycloaddition, ring opening, [4π] photocyclization Tetracyclic fused systems nih.govacs.org
4-Chloro-7-(4′-alkenyloxy)-1-indanone 366 nm Not specified Three-photon cascade process Pentacyclic product nih.gov

Biocatalytic Transformations in Indenone Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and environmentally benign reaction conditions for the production of pharmaceutical intermediates. acs.org In the context of indenone synthesis, enzymes are primarily used for the asymmetric synthesis of chiral precursors, particularly optically active indanols and aminoindanes, which can be subsequently converted to or derived from indanones.

Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are widely employed for the stereoselective reduction of prochiral 1-indanones to chiral 1-indanols. acs.org For example, whole cells of Lactobacillus paracasei BD71 have been used to reduce 1-indanone to (S)-1-indanol with high yield and excellent enantiomeric excess. researchgate.net This enantiopure alcohol is a valuable building block for various pharmaceuticals. researchgate.net Conversely, the kinetic resolution of racemic alcohols like 1-indanol (B147123) can be achieved through enantioselective oxidation catalyzed by enzymes such as 6-hydroxy-D-nicotine oxidase (HMFO), yielding 1-indanone and the unreacted enantiopure alcohol. mdpi.com

Other enzyme classes, such as lipases and transaminases (TAs), are also utilized. Lipases are effective in the kinetic resolution of racemic indanol esters through enantioselective hydrolysis. acs.orggoogle.com Transaminases can catalyze the asymmetric reductive amination of 1-indanones to produce chiral 1-aminoindanes, which are crucial intermediates for many active pharmaceutical ingredients. google.comresearchgate.net

Table 4: Biocatalytic Reactions in the Synthesis of Indenone Precursors

Enzyme Class Biocatalyst Example Reaction Type Substrate Product Reference
Alcohol Dehydrogenase (ADH) Lactobacillus paracasei BD71 Asymmetric Reduction 1-Indanone (S)-1-Indanol researchgate.net
Oxidoreductase 6-Hydroxy-D-nicotine oxidase (HMFO) Kinetic Resolution (Oxidation) (±)-1-Indanol 1-Indanone + (R)-1-Indanol mdpi.com
Transaminase (TA) ω-Transaminase (e.g., ATA113) Asymmetric Reductive Amination 1-Indanone (S)-1-Aminoindane researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Indenone Formation Reactions

The formation of the indenone scaffold, such as in 4-methoxy-1H-inden-1-one, typically occurs through intramolecular cyclization reactions, like the Friedel-Crafts acylation of a substituted phenylpropanoic acid or its corresponding acyl halide. The precise mechanism of these cyclizations, whether they proceed through a single, coordinated step or multiple sequential steps, is a subject of significant theoretical and experimental investigation.

Chemical reactions can be broadly categorized into two mechanistic classes: concerted and stepwise. psiberg.comdifferencebetween.com Concerted reactions are single-step processes where all bond breaking and bond forming occur simultaneously through a single transition state. quora.com In contrast, stepwise reactions involve multiple steps and proceed through one or more reactive intermediates. psiberg.comdifferencebetween.comquora.com

In the context of this compound synthesis via intramolecular Friedel-Crafts acylation of 3-(2-methoxyphenyl)propanoyl chloride, the reaction involves the formation of a new carbon-carbon bond to close the five-membered ring.

Stepwise Pathway: A stepwise mechanism would involve the initial formation of an acylium ion, which then acts as an electrophile. This electrophile would attack the electron-rich aromatic ring (activated by the 4-methoxy group) in a distinct step to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step would then lead to the final cyclized ketone. This multi-step process, with a discrete intermediate, is characteristic of many electrophilic aromatic substitution reactions.

Concerted Pathway: A purely concerted pathway is less commonly invoked for classical Friedel-Crafts acylation but could be theorized. In such a scenario, the C-C bond formation and the departure of the proton would occur in a single, coordinated step, passing through one transition state without the formation of a stable intermediate. nih.gov The distinction between these pathways is not always clear-cut, as some reactions may exist on a mechanistic borderline, featuring highly asynchronous transition states that resemble intermediates of a stepwise process. nih.gov

Table 1: Comparison of Concerted and Stepwise Reaction Characteristics

FeatureConcerted ReactionStepwise Reaction
Number of Steps OneTwo or more
Intermediates NoneOne or more
Transition States OneOne for each step
Reaction Profile Single energy barrierMultiple energy barriers and minima

Transition State Characterization in Cyclization Processes

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by characterizing the structures and energies of transition states. e3s-conferences.org For the cyclization to form this compound, transition state calculations can provide critical insights. e3s-conferences.org

Researchers can model the potential energy surface for both concerted and stepwise pathways. arxiv.org For a stepwise mechanism, calculations would aim to locate the transition state for the initial electrophilic attack on the aromatic ring and a separate transition state for the deprotonation step. The intervening sigma complex would be identified as an energy minimum (an intermediate) on the reaction coordinate. For a concerted mechanism, a single transition state would be located, connecting the reactant directly to the product.

The calculated energy barriers (activation energies) for each pathway can help determine the most likely mechanism. e3s-conferences.org The pathway with the lowest-energy transition state is generally the favored kinetic route. Furthermore, analysis of the transition state's geometry can reveal the degree of bond formation and bond breaking at that critical point, indicating whether the process is synchronous or highly asynchronous. nih.gov

Reactivity of the this compound Core

The chemical behavior of this compound is dictated by the interplay of its functional groups: the electron-donating methoxy (B1213986) group, the electron-withdrawing ketone, the aromatic ring, and the active methylene (B1212753) group at the C2 position.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. Stereoselectivity is the preference for the formation of one stereoisomer over another.

In electrophilic aromatic substitution reactions on the this compound core, the regiochemical outcome is directed by the existing substituents. The methoxy group is a strong activating, ortho-, para-director, while the fused carbonyl-containing ring is a deactivating meta-director relative to its point of attachment. The positions on the aromatic ring are therefore subject to competing electronic effects, which will determine the site of substitution for incoming electrophiles.

Stereoselectivity is often observed in reactions involving the formation of new chiral centers or geometric isomers. For example, in reactions at the C2 position that generate a new substituent, the approach of the reagent can be influenced by the steric bulk of the existing framework, potentially leading to the preferential formation of one diastereomer. Similarly, reactions that form an exocyclic double bond at the C2 position can lead to E or Z isomers, with one often being favored. E1 elimination reactions, for instance, are stereoselective and typically favor the formation of the more stable trans (E) alkene. chemistrysteps.com

The active methylene group (C2) of this compound is readily deprotonated under basic conditions to form an enolate nucleophile. This enolate can then react with various electrophiles, most notably aldehydes, in what is known as a Claisen-Schmidt condensation (a type of crossed aldol (B89426) condensation). wikipedia.orgwisdomlib.orgnih.gov This reaction is a cornerstone for synthesizing α,β-unsaturated ketones, specifically 2-arylidene-4-methoxy-1H-inden-1-ones.

The reaction is typically base-catalyzed, involving the initial formation of the indanone enolate, which then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of water), driven by the formation of a highly conjugated system extending across the indenone and the newly introduced arylidene group. These reactions often proceed in high yield to produce the thermodynamically favored E-isomer. nih.gov

Table 2: Examples of Claisen-Schmidt Condensation with Substituted Indanones

Indanone ReactantAldehyde ReactantBase/SolventProductYield
1-Indanone (B140024)3,5-DimethoxybenzaldehydeNaOH / Heat (60°C)(E)-2-(3,5-dimethoxybenzylidene)indan-1-one95%
5-Methoxy-1-indanone4-((Diethylamino)methyl)benzaldehydeNot specified(E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-1H-inden-1-one-
Indane-1,3-dione2-(Ethoxymethoxy)benzaldehydePiperidine, Acetic Acid / Benzene (B151609)2-[2-(Ethoxymethoxy)benzylidene]indene-1,3(2H)-dione68%

Note: Data adapted from various sources for illustrative purposes. nih.govmdpi.commdpi.com Yields and conditions are specific to the cited reactions and may vary for this compound.

Isomerization Processes (e.g., E/Z Configuration about Exocyclic Double Bonds)

The 2-arylidene-4-methoxy-1H-inden-1-one derivatives synthesized via condensation reactions possess an exocyclic carbon-carbon double bond, which can exist as either E or Z geometric isomers. While the E isomer is often the thermodynamically more stable and predominantly formed product, isomerization to the Z isomer can be induced, most commonly through photochemical means. nih.gov

Irradiation with light of an appropriate wavelength (often UV light) can promote the π → π* transition in the conjugated system. oit.edusciforum.netnih.gov In the excited state, the rotational barrier around the double bond is significantly reduced, allowing for interconversion between the isomers. Upon relaxation back to the ground state, a mixture of E and Z isomers, known as a photostationary state (PSS), can be obtained. mdpi.com The composition of this mixture depends on the wavelength of light used and the relative absorption coefficients of the two isomers.

The E and Z isomers can be distinguished and quantified using NMR spectroscopy. nih.govnajah.eduresearchgate.net For example, the chemical shift of the vinylic proton on the exocyclic double bond is typically different for the two isomers due to the varying anisotropic effects of the nearby carbonyl group and aromatic rings. nih.govniscpr.res.in Kinetic studies of the isomerization process, both the light-induced conversion and the potential thermal relaxation back to the more stable isomer, can provide valuable information about the energy barriers and relative stabilities of the geometric isomers. nih.gov

Photoreactivity Mechanisms of this compound Derivatives

The photoreactivity of this compound and its derivatives encompasses a range of mechanistically distinct transformations, including reversible photoisomerization and complex photochemical cascade reactions. These processes are highly dependent on the molecular structure, solvent, and wavelength of irradiation, leading to the formation of diverse and structurally complex products.

Derivatives of 5-methoxy-2,3-dihydro-1H-inden-1-one, specifically 2-benzylideneindan-1-one (B1199582) analogs, exhibit pronounced photoisomerization activity. The thermally stable E geometric isomer can undergo a reversible transformation to the Z isomer upon irradiation with UV-B light. This process leads to the establishment of a photostationary state (PSS), which is a dynamic equilibrium mixture of the two isomers where the rates of forward (E to Z) and reverse (Z to E) photoreactions are equal.

For a series of these compounds, irradiation in solution results in a PSS mixture that is significantly enriched in the Z isomer. Research has shown that for several 2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one derivatives, the PSS consists of approximately 75% of the Z isomer. The specific composition of the PSS is a characteristic feature of the photoreaction under defined conditions (e.g., solvent, wavelength, temperature). The kinetics of this isomerization can be monitored to ensure the PSS has been reached, with studies showing stabilization of the isomer ratio after extended irradiation periods, for instance, 24 hours. mdpi.com

Table 1: Photoisomerization of 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-1a)

ParameterDescription
Starting Isomer E (thermally stable)
Irradiation UV-B Light
Solvent Methanol-d4
Photostationary State (PSS) Achieved mixture of E and Z isomers
Composition at PSS Approx. 75% Z isomer, 25% E isomer

Substituted 1-indanone derivatives bearing a 4-methoxy group can participate in multi-step photochemical cascade reactions, which enable the rapid construction of complex polycyclic molecular architectures. rsc.org While 4-methoxy-7-(4'-alkenyloxy)-1-indanones were found to be unreactive or prone to degradation under certain photolytic conditions (e.g., λ = 350 nm in methanol), a change of solvent to trifluoroethanol (TFE) facilitates a productive two-photon cascade process. acs.org This sequence involves:

An initial ortho photocycloaddition.

A subsequent thermal disrotatory ring opening.

A final [4π] photocyclization.

The product of this cascade can then undergo a further, distinct photochemical transformation known as a di-π-methane rearrangement. acs.orgnih.gov This reaction is characteristic of molecules containing two π-systems separated by a saturated sp³-hybridized carbon atom. wikipedia.org Upon irradiation (e.g., at λ = 350 nm in toluene), the molecule rearranges to form a vinylcyclopropane (B126155) derivative. acs.orgnih.govscribd.com This subsequent rearrangement step has been achieved for several products of the initial cascade, with reported chemical yields ranging from 36% to 70%. nih.govresearchgate.net The di-π-methane rearrangement formally constitutes a 1,2-shift of one of the π-groups and the formation of a new bond between the lateral carbons of the non-migrating moiety. scribd.com

Table 2: Summary of a Photochemical Di-π-methane Rearrangement

ParameterDescription
Reactant Type Product from a two-photon cascade of a 4-methoxy-7-(4'-alkenyloxy)-1-indanone derivative
Reaction Photochemical Di-π-methane Rearrangement
Irradiation λmax = 350 nm
Solvent Toluene
Reported Yields 36–70% (for five examples)
Product Type Polycyclic structure containing a vinylcyclopropane moiety

Data sourced from studies on oxygenated 7-(4'-alkenyloxy)-1-indanones. acs.orgnih.gov

Advanced Spectroscopic Characterization Techniques for Indenone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical method that probes the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons of a molecule.

Proton (¹H) NMR for Ligand and Aromatic Proton Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of 4-methoxy-1H-inden-1-one and its derivatives, ¹H NMR is crucial for identifying the protons of the methoxy (B1213986) group, the aromatic ring, and the indenone core.

For a related compound, 4-methoxy-2,3-dihydro-1H-inden-1-one, the ¹H NMR spectrum in deuterated dimethylsulfoxide (DMSO-d6) shows characteristic signals. nih.gov The methoxy group protons (OCH₃) typically appear as a sharp singlet. nih.gov The protons on the five-membered ring of the indenone structure exhibit multiplets, while the aromatic protons resonate in the downfield region of the spectrum. nih.gov

For instance, in a derivative, (E)-2-(4-hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one, the methoxy protons appear as a singlet at 3.91 ppm. nih.gov The aromatic protons show distinct signals, such as a doublet at 7.27 ppm and another at 7.33 ppm, with the vinyl proton of the benzylidene group appearing as a singlet at 7.44 ppm. nih.gov The specific chemical shifts and coupling constants (J-values) of these protons are instrumental in confirming the substitution pattern and stereochemistry of the molecule.

Table 1: Representative ¹H NMR Data for Methoxy-Indenone Derivatives

CompoundSolventChemical Shift (δ) in ppm and Multiplicity
4-methoxy-2,3-dihydro-1H-inden-1-one nih.govDMSO-d62.61 (dd, J = 6.7, 4.6 Hz, 2H), 2.95 (m, 2H), 3.87 (s, 3H), 7.22 (dd, J = 18.8, 7.7 Hz, 2H), 7.40 (t, J = 7.7 Hz, 1H)
(E)-2-(4-Hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one nih.govDMSO-d63.86 (d, J = 0.4 Hz, 2H), 3.91 (s, 3H), 6.91 (d, J = 8.6 Hz, 2H), 7.27 (d, J = 7.9 Hz, 1H), 7.33 (d, J = 7.5 Hz, 1H), 7.44 (dd, J = 12.7, 4.8 Hz, 2H), 7.64 (d, J = 8.7 Hz, 2H), 10.15 (s, 1H)
(E)-2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one nih.govdovepress.comDMSO-d63.84 (s, 2H), 3.92 (s, 3H), 6.87 (d, J = 8.2 Hz, 1H), 7.10 (dd, J = 8.3, 1.9 Hz, 1H), 7.27 (t, J = 5.1 Hz, 2H), 7.33 (d, J = 7.5 Hz, 1H), 7.37 (s, 1H), 7.44 (t, J = 7.7 Hz, 1H)

This table presents a selection of ¹H NMR data for illustrative purposes. Actual spectra may vary based on experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon framework. dovepress.comusm.mymdpi.com The chemical shift of each carbon atom is indicative of its electronic environment and hybridization state.

In 4-methoxy-2,3-dihydro-1H-inden-1-one, the carbonyl carbon (C=O) of the ketone group is typically the most downfield signal, resonating around 206 ppm. nih.gov The carbon of the methoxy group (OCH₃) appears at approximately 55.5 ppm. nih.gov The aromatic carbons and the carbons of the five-membered ring have characteristic chemical shifts that help in the complete assignment of the carbon skeleton. nih.govdovepress.com

Table 2: Representative ¹³C NMR Data for Methoxy-Indenone Derivatives

CompoundSolventChemical Shift (δ) in ppm
4-methoxy-2,3-dihydro-1H-inden-1-one nih.govDMSO-d622.31, 35.75, 55.52, 114.48, 115.48, 129.09, 138.20, 143.52, 156.89, 206.39
(E)-2-(4-Hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one nih.govDMSO-d628.97, 55.53, 115.06, 115.63, 116.10, 125.89, 129.30, 131.13, 133.03, 133.61, 137.69, 139.03, 156.48, 159.50, 193.19
(E)-2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one nih.govdovepress.comDMSO-d629.05, 55.54, 115.07, 115.63, 116.13, 117.08, 124.73, 126.32, 129.33, 130.89, 134.08, 137.62, 139.11, 145.69, 148.19, 156.49, 193.17

This table presents a selection of ¹³C NMR data for illustrative purposes. Actual spectra may vary based on experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. mdpi.comcdnsciencepub.com For 4-methoxy-2,3-dihydro-1H-inden-1-one, HRMS analysis using atmospheric pressure chemical ionization (APCI) confirmed the molecular formula as C₁₀H₁₀O₂ by matching the calculated and found m/z values for the protonated molecule [M+H]⁺. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the study of indenone derivatives, ESI-MS is often used to determine the molecular weight of the compounds. dovepress.com For example, in the characterization of (E)-2-(4-hydroxy-3-methoxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one, ESI-MS showed the molecular ion peak [M]⁺ at m/z 297.10, confirming its molecular weight. dovepress.com The fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure of the molecule. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent absorption is the carbonyl (C=O) stretch of the ketone group within the five-membered ring. This typically appears as a strong band in the region of 1700-1740 cm⁻¹. For instance, in related iodinated indanones, this carbonyl stretch is observed near 1740 cm⁻¹. vulcanchem.com Another key feature is the C-O stretching vibration of the methoxy group (–OCH₃), which is expected around 1250 cm⁻¹. vulcanchem.comvulcanchem.com

The indenone core, consisting of a fused benzene (B151609) and cyclopentenone ring, also gives rise to a series of absorptions. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching vibrations are found above 3000 cm⁻¹. Computational studies on similar indenone-derived chalcones have helped in assigning these complex vibrational modes with greater precision. researchgate.net

Table 1: Predicted and Observed IR Absorption Frequencies for Methoxy Indenone Derivatives

Functional GroupVibration TypePredicted/Observed Frequency (cm⁻¹)Source
Ketone (C=O)Stretch~1700 - 1740 vulcanchem.comvulcanchem.com
Methoxy (C-O)Stretch~1250 vulcanchem.comvulcanchem.com
Aromatic (C=C)Stretch~1574 - 1601 mdpi.com
Aromatic (C-H)Stretch~3064 researchgate.net

Note: Data is based on the specified compound and closely related methoxy indenone derivatives.

Electronic Spectroscopy for Photophysical Property Determination: UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and photophysical properties. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals.

The UV-Vis spectrum of indenone compounds is characterized by absorptions arising from π→π* and n→π* transitions. The extended π-conjugated system of the indenone core is the primary chromophore. The position and intensity of the absorption bands are sensitive to substituents on the aromatic ring. researchgate.net For methoxy-substituted indanones, the methoxy group acts as an auxochrome, typically causing a bathochromic (red) shift to longer wavelengths. researchgate.net

For example, studies on 2-benzylideneindan-1-one (B1199582) derivatives show that the position of the methoxy group significantly influences the λmax. researchgate.net While specific data for this compound is not detailed in the search results, related compounds like 5-methoxy-2,3-dihydro-1H-inden-1-one derivatives exhibit intense absorption peaks. researchgate.net The electronic characteristics and HOMO-LUMO energy gaps of various indenones have been systematically studied, demonstrating that substituent effects can effectively tune their optical properties. researchgate.net

Table 2: Representative UV-Visible Absorption Data for Methoxy Indenone Analogs

Compound DerivativeSolventλmax (nm)Source
2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-oneMethanol>327 researchgate.net
Unsubstituted 2-benzylidene-2,3-dihydro-1H-inden-1-oneMethanol327 researchgate.net

Note: The table shows data for closely related analogs to illustrate the effect of the methoxy group.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a specific crystal structure determination for this compound was not found in the provided search results, the technique has been widely applied to numerous indenone derivatives. waikato.ac.nzrsc.orgresearchgate.net These studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net

For example, the crystal structures of various complex indenone derivatives have been solved, confirming their molecular connectivity and stereochemistry. waikato.ac.nzrsc.org In one case, the structure of a spiro[indanone-2,3′-isochromane-1-one] derivative was unambiguously determined by X-ray analysis, which was essential for confirming the outcome of an enantioselective synthesis. rsc.org Similarly, crystal structures of other complex heterocyclic systems incorporating an indenone moiety have been reported, providing valuable data on their conformation and intermolecular forces. researchgate.net The determination of a crystal structure for this compound would provide invaluable data on its planarity, the orientation of the methoxy group relative to the indenone ring, and how it packs in the solid state.

Computational and Theoretical Chemistry Studies on 4 Methoxy 1h Inden 1 One Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular systems. For 4-methoxy-1H-inden-1-one, these methods elucidate its three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state) and for analyzing the bonds within the molecule. mdpi.com

For methoxy-substituted indanones, conformational analysis is crucial. A computational study on methoxy-indanone isomers, including 4-methoxy-1-indanone (B81218), was performed at the B3LYP/6-31G(d) level of theory. osti.govresearchgate.net This analysis revealed that 4-methoxy-1-indanone possesses a single stable conformation, simplifying its structural analysis. osti.gov The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Table 1: Illustrative Optimized Geometrical Parameters for an Indanone Core (5,6-Dimethoxy-1-indanone) Data sourced from a DFT study on a related compound and presented for illustrative purposes. irjweb.com

Bond Bond Length (Å) Bond Angle Angle (°)
C=O1.213C5-C6-C7119.5
C6-O161.358C6-C7-C8120.5
C7-O211.353C5-C4-C9121.8
C-C (aromatic)~1.39 - 1.41C4-C9-C8119.8

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nist.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nist.govresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and polarizability. nist.govresearchgate.net

DFT calculations are commonly used to determine the energies of these orbitals. For instance, in a study of a related compound, 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one, DFT calculations revealed a HOMO-LUMO gap of 3.43 eV, indicating moderate chemical reactivity. mdpi.com For another analogue, 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, DFT calculations predicted a HOMO-LUMO gap of 3.8 eV. researchgate.net These values for related structures suggest that this compound would also have a significant energy gap, characteristic of a stable organic molecule.

Table 2: Example Frontier Molecular Orbital Energies for Substituted Indanones Data sourced from studies on related compounds for illustrative purposes.

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV) Source
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one-5.32-1.893.43 mdpi.com
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one--1.8- osti.gov
4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one--3.8 researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. scholarsresearchlibrary.com Green represents areas of neutral potential.

For aromatic ketones, the oxygen atom of the carbonyl group is expected to be a site of high negative potential (a red region), making it a center for electrophilic interactions. In contrast, the hydrogen atoms of the aromatic ring typically show positive potential (blue or green-blue regions). scholarsresearchlibrary.com In this compound, the methoxy (B1213986) group's oxygen atom would also contribute to the negative potential region. For example, MEP analysis of 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one showed negative potential concentrated around the sulfonyl oxygens and positive potential near the fluorine atom. mdpi.com Such maps are crucial for understanding intermolecular interactions. actascientific.com

Computational methods, particularly DFT, can accurately predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. wuxiapptec.com Theoretical calculations of vibrational frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. wuxiapptec.comproteopedia.org For methoxy-containing aromatic compounds, characteristic vibrations include C-O stretching of the methoxy group and C=O stretching of the ketone. researchgate.net For instance, in a study on 4-methoxy-4'-nitrobiphenyl, DFT calculations were used to compute vibrational wavenumbers, which correlated well with experimental FT-IR and FT-Raman spectra. wuxiapptec.com

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, providing information on the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., n→π* or π→π*). wolfram.com These theoretical spectra are invaluable for interpreting experimental data and understanding the electronic transitions within the molecule. wolfram.com

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are concepts derived from DFT that quantify the chemical reactivity of a molecule. chemrevlett.com These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). uci.edu

Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO). researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO). researchgate.net

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ) and can be expressed as χ = (IP + EA) / 2. uci.edu

These descriptors provide quantitative measures of a molecule's reactivity. For example, a low ionization potential indicates that the molecule is a good electron donor, while a high electron affinity suggests it is a good electron acceptor. These parameters are essential for rationalizing and predicting the outcomes of chemical reactions. researchgate.net

Assessment of Chemical Hardness, Softness, and Electrophilicity Index

In the realm of computational chemistry, conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecular systems. Key descriptors derived from this theory, such as chemical hardness (η), softness (σ), and the electrophilicity index (ω), offer valuable insights into the stability and reactivity of compounds like this compound.

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com A high value of chemical hardness indicates high stability and low reactivity. set-science.com Conversely, chemical softness (σ) is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized. set-science.com A higher softness value suggests greater reactivity.

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the electrophilic power of a compound. mdpi.com These global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which represent the electron-donating and electron-accepting capabilities of a molecule, respectively. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is also a critical parameter; a larger gap implies higher kinetic stability and lower chemical reactivity. set-science.com

While specific DFT calculations for this compound are not extensively detailed in the available literature, studies on structurally similar indenone derivatives provide a basis for understanding its likely chemical reactivity profile. For instance, DFT studies on 2-arylidene-1H-indene-1,3-dione derivatives have shown that the introduction of various substituents can significantly modulate these reactivity descriptors. researchgate.net A large HOMO-LUMO energy gap in a related compound, 4-(dec-2yn-1-yloxy)phthalonitrile, was indicative of good stability and high chemical hardness. niscpr.res.in

The following table outlines the fundamental equations used to calculate these conceptual DFT descriptors:

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. mdpi.com
Chemical Softness (σ)σ = 1 / ηThe reciprocal of hardness, indicating reactivity. mdpi.com
Electronegativity (χ)χ = (I + A) / 2The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)A measure of the electrophilic power of a molecule. mdpi.com

These theoretical calculations are invaluable for predicting the behavior of molecules in chemical reactions and for designing new compounds with desired reactivity profiles.

Fukui Functions for Identifying Local Reactive Sites

In practice, condensed Fukui functions are calculated for each atom in the molecule to pinpoint local reactive sites. researchgate.net There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

A higher value of the condensed Fukui function at a particular atomic site indicates a greater propensity for that site to participate in the corresponding type of reaction. researchgate.net For instance, the site with the highest f+ value is the most likely to be attacked by a nucleophile.

Studies on related indenone derivatives, such as 2-arylidene-1H-indene-1,3-dione, have utilized Fukui functions to identify reactive centers. researchgate.net In these systems, the oxygen atoms of the carbonyl groups and other heteroatoms are often identified as the most probable sites for electrophilic attack, meaning they are the most nucleophilic centers. researchgate.net Conversely, certain carbon atoms in the aromatic rings and the α,β-unsaturated system are typically highlighted as susceptible to nucleophilic attack.

The following table illustrates how condensed Fukui functions can be used to identify local reactive sites in a hypothetical analysis of this compound, based on general principles observed in similar molecules.

Atom/RegionExpected f+ ValueExpected f- ValuePredicted Reactivity
Carbonyl CarbonHighLowProne to nucleophilic attack
Carbonyl OxygenLowHighProne to electrophilic attack
Aromatic Ring CarbonsVariesVariesSusceptible to both nucleophilic and electrophilic attack depending on substitution
Methoxy OxygenLowHighPotential site for electrophilic attack

The analysis of Fukui functions, often complemented by Molecular Electrostatic Potential (MEP) maps, provides a detailed and predictive understanding of a molecule's regioselectivity in chemical reactions. niscpr.res.in

Molecular Modeling and Simulation Approaches

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. ijsrtjournal.comijrti.org This method is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action. ijsrtjournal.com The process involves predicting the binding mode and affinity, often expressed as a scoring function, which estimates the binding free energy. nih.gov

While specific molecular docking studies focusing solely on this compound are not widely available, research on structurally related indenone derivatives highlights the utility of this approach. For instance, derivatives of 2-benzylideneindan-1-one (B1199582) have been investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in Alzheimer's disease. mdpi.com Molecular docking studies were performed to rationalize the observed inhibitory activities and to understand the interactions between the ligands and the active sites of these enzymes. mdpi.com

In another study, pyrazole (B372694) derivatives containing a 2,3-dihydro-1H-inden-1-one moiety were docked into the active site of B-Raf kinase, a target in cancer therapy. acs.org These simulations provided insights into the structural and energetic preferences of the inhibitors, helping to explain the differences in their biological activity. acs.org

The general workflow for a molecular docking study of this compound with a hypothetical protein target would involve the following steps:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and the ligand, this compound.

Defining the Binding Site: Identifying the active site or binding pocket of the receptor.

Docking Simulation: Using software like AutoDock or Glide to predict the binding poses of the ligand within the receptor's active site. acs.org

Scoring and Analysis: Ranking the predicted poses based on their binding energies and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

The following table provides a hypothetical summary of a molecular docking study, illustrating the types of interactions that could be observed between this compound and a protein active site.

Interacting Residue (Protein)Atom/Group (Ligand)Type of Interaction
Aspartic AcidMethoxy groupHydrogen bond
PhenylalanineIndenone ringπ-π stacking
LeucineIndenone ringHydrophobic interaction
SerineCarbonyl oxygenHydrogen bond

These computational predictions are invaluable for guiding the synthesis of new derivatives with improved binding affinities and biological activities.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the stability of ligand-protein complexes. nih.gov

In the context of this compound and its derivatives, MD simulations can be employed to understand their conformational behavior in different environments, such as in solution or when bound to a biological target. For example, a study on 2-arylidene-1H-indene-1,3-dione derivatives used MD simulations to investigate their adsorption behavior on a metal surface, providing insights into their potential as corrosion inhibitors. researchgate.net

MD simulations are also frequently used to refine the results of molecular docking studies. After a ligand is docked into a protein's active site, an MD simulation can be run to assess the stability of the predicted binding pose and to observe any conformational changes in both the ligand and the protein upon binding. plos.org This provides a more realistic and dynamic picture of the ligand-receptor interaction than the static view offered by docking alone. Studies on various peptide and small molecule systems have demonstrated the utility of MD simulations in exploring the conformational space and identifying stable conformations. nih.govucr.edu

The key steps in performing an MD simulation for a system like this compound complexed with a protein would include:

System Setup: Placing the docked ligand-protein complex in a simulation box, typically filled with water molecules to mimic a physiological environment.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a specific length of time (from nanoseconds to microseconds) to collect data on the system's dynamics.

Analysis: Analyzing the trajectory to understand conformational changes, root-mean-square deviation (RMSD), and intermolecular interactions over time.

The following table summarizes the types of data that can be obtained from an MD simulation and their implications for understanding the conformational behavior of a this compound-protein complex.

MD Simulation OutputDescriptionSignificance
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the ligand and protein over time, compared to a reference structure.Indicates the stability of the complex. Low RMSD suggests a stable binding pose.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average positions.Highlights flexible regions of the protein and ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time.Identifies key and persistent interactions that contribute to binding affinity.
Conformational ClusteringGroups similar conformations sampled during the simulation.Reveals the most populated and energetically favorable conformations of the ligand and protein.

By providing a dynamic perspective on molecular interactions and conformational flexibility, MD simulations offer a deeper understanding of the behavior of this compound in a biological context.

Structure Activity Relationship Sar Investigations of 4 Methoxy 1h Inden 1 One Derivatives

Design Principles for Modulating Indenone Derivative Properties through Structural Modification

The modification of the indenone scaffold is guided by several established design principles aimed at enhancing desired properties. Rational design and lead optimization programs often begin with a known bioactive compound or scaffold, systematically altering its structure to improve efficacy and selectivity. nih.govnih.gov

Key design strategies for indenone derivatives include:

Bioactive Group Splicing and Hybridization: This principle involves combining the core indenone structure with other known pharmacophores or bioactive groups to create hybrid molecules with potentially enhanced or multi-target activity. benthamdirect.comnih.gov For instance, combining the indanone moiety with features of molecules like tamoxifen (B1202) or curcumin (B1669340) has been explored to develop novel anticancer agents. nih.govtandfonline.com

Isosteric and Bioisosteric Replacement: Classical bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy. benthamdirect.com For example, a hydroxyl group might be replaced by a fluorine atom to explore changes in binding interactions and metabolic stability. rsc.org This allows chemists to fine-tune the electronic and steric properties of the molecule.

Scaffold Modification and Constrained Analogs: Altering the core indenone ring system itself, or constraining its conformation by introducing additional rings or bulky groups, can lead to improved binding affinity. nih.govrsc.org This can involve ring contraction or expansion, or the introduction of substituents that lock the molecule into a more biologically favorable conformation. rsc.orgnih.gov For example, the introduction of a methyl group at position 7 of the indene (B144670) ring was found to force the methoxy (B1213986) group into an unfavorable orientation for receptor binding. nih.gov

Modulation of Electronic Density: The electronic properties of the indenone system can be systematically tuned by adding electron-donating or electron-withdrawing groups. acs.org These modifications can influence the molecule's reactivity and its ability to participate in crucial molecular interactions such as hydrogen bonding or π-stacking with a biological target. acs.org

These design principles are not mutually exclusive and are often used in combination to explore the chemical space around the indenone scaffold, leading to the identification of derivatives with optimized properties. pku.edu.cn

Impact of Substituent Variation on Chemical Reactivity and Molecular Interactions

The type and position of substituents on the indenone ring system have a profound effect on the chemical reactivity and molecular interactions of the derivatives. The 4-methoxy group itself is an important feature, and its interplay with other substituents has been a focus of many SAR studies.

Research has shown that the presence and placement of methoxy groups are critical. In one study of benzylideneindanone derivatives, compounds with a 4,5,6-trimethoxy substitution pattern on the indanone moiety displayed good anti-proliferative activities. rsc.org Another study found that a 4'-methoxy group on the benzylidene ring (Ring B) resulted in potent cytokine-inhibitory effects. nih.gov However, increasing the size of the substituent at the C-4' position from a methoxy to an ethyl group significantly decreased activity. nih.gov

The electronic nature of substituents is a key determinant of activity. The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, like hydroxyls, can be beneficial. benthamdirect.com An SAR study of 2-benzylidene-1-indanone (B110557) derivatives revealed that having a hydroxy group at the C-5, C-6, or C-7 position of the indanone ring was important for inhibitory activity. researchgate.net

A detailed study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives provided specific insights into the role of methoxy and hydroxyl groups as inhibitors of the DYRK1A kinase. rsc.org

A methoxy group at the R5 position (corresponding to the indenone ring) without any other substitutions (compound 4e ) resulted in a potent inhibitor. rsc.org

In contrast, other derivatives with methoxy groups at the same position (4f , 4g ) showed significantly lower inhibition. rsc.org

The introduction of a hydroxyl group at the R5 position, especially in combination with a methoxy group elsewhere on the indenone moiety (4k ), led to the highest potencies. rsc.org

Replacing the active hydroxyl group with a fluorine atom (4m ) resulted in a complete loss of activity, highlighting a specific requirement for the hydroxyl group in molecular recognition. rsc.org

Table 1: Impact of Substituents on DYRK1A Inhibition Data sourced from a study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, illustrating the effect of substitution on the indenone portion. rsc.org

CompoundR5 SubstituentOther Key SubstituentDYRK1A Inhibition (IC50, nM)
4e MethoxyNone52
4i Hydroxy4-methoxy (on phenyl)105
4j Hydroxy3,4-dimethoxy (on phenyl)116
4k Hydroxy5-methoxy (on indenone)35
4l Hydroxy3,4,5-trimethoxy (on phenyl)54
4m Fluorine5-methoxy (on indenone)Inactive

Substituents also affect chemical reactivity during synthesis. For example, in intramolecular Friedel–Crafts acylations to form indenones, the presence of a substituent at the 2-position of the indenone appears necessary for achieving optimal yields of the cyclized product. cdnsciencepub.com

Stereochemical Considerations and Isomeric Effects on Molecular Recognition

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). nih.gov The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in molecular recognition, as biological targets like enzymes and receptors are themselves chiral. nih.govsolubilityofthings.com Consequently, different stereoisomers of indenone derivatives can exhibit vastly different biological activities. researchgate.net

The significance of chirality is often profound, affecting not only target binding but also metabolic pathways and drug distribution. nih.gov In many cases, only one isomer (the "eutomer") is responsible for the desired therapeutic effect, while the other (the "distomer") may be inactive, less active, or even contribute to undesirable effects.

A study on the individual stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone demonstrated that the ability to prevent mediator release from mast cells was highly dependent on the specific stereochemistry of each isomer. researchgate.net Similarly, for a series of N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]alkanamides investigated as melatonin (B1676174) receptor agonists, derivatives with the S-configuration at position 1 of the indan (B1671822) ring were the most potent and selective, while the corresponding R-configuration compounds showed little potential. nih.gov

The influence of stereochemistry can be dramatic. For certain antimalarial compounds, the natural (5S, αS) isomers displayed significant activity, while their enantiomers and diastereoisomers were often 10-fold less potent or completely inactive. nih.gov This suggests that biological transport systems, which can be stereospecific, may play a role in the uptake of the active isomers. nih.gov The use of molecular motors, whose different isomeric states can be controlled by light or heat, has been employed to create catalysts where each isomer promotes a different stereochemical outcome in a chemical reaction, showcasing an advanced application of isomeric control. nih.gov

Table 2: Activity of Stereoisomers of a 3-amino-1-indanone (B39768) Derivative Illustrates the high dependence of biological activity on the specific stereochemistry of the individual isomers. researchgate.net

StereoisomerBiological Activity Profile
1a Moderate activity
1b Most active isomer in vivo
1c Varied activity depending on assay
1d Generally low activity

These findings underscore the necessity of preparing and evaluating individual stereoisomers during drug development to identify the most effective and safe candidate. researchgate.netajchem-b.com

Development of Structure-Property Correlation Models for Indenone Scaffolds

To rationalize the vast amount of data generated from SAR studies and to guide future design, researchers often develop structure-property correlation models. These models aim to find a mathematical relationship between the chemical structure of a compound and its physicochemical or biological properties.

While specific, large-scale Quantitative Structure-Activity Relationship (QSAR) models for 4-methoxy-1H-inden-1-one derivatives are not extensively detailed in the surveyed literature, the principles of this approach are widely applied. For instance, studies on indenofluorene isomers, which are structurally related to indenones, show how understanding the different regioisomers helps to clarify structure-property relationships and improve the performance of materials in applications like organic electronics. researchgate.net

The development of these correlations often involves:

Computational Chemistry: Quantum chemical parameters are calculated using methods like Density Functional Theory (DFT) to understand the electronic properties of the indenone derivatives. researchgate.net These calculated parameters (e.g., orbital energies, partial charges) can then be correlated with observed biological activity. researchgate.net

Molecular Modeling and Docking: Computer-based models of target proteins allow researchers to simulate how different indenone derivatives bind. acs.org This can help explain why certain substituents enhance activity while others diminish it. For example, docking studies can reveal that a methoxy group fits well into a specific hydrophobic pocket of a target enzyme, rationalizing its positive contribution to binding affinity. acs.org

Analysis of Physicochemical Properties: Properties like lipophilicity (LogP) and polar surface area (PSA) are often calculated and correlated with activity. These parameters influence a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. benthamdirect.com

By integrating combinatorial synthesis with rapid screening and computational modeling, a more comprehensive understanding of structure-property correlations can be built. nih.gov These models, even when qualitative, are invaluable for designing new indenone derivatives with a higher probability of success, thereby streamlining the drug discovery process.

Applications of 4 Methoxy 1h Inden 1 One As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The utility of 4-methoxy-1H-inden-1-one as a precursor is evident in its application to build sophisticated organic structures. The indenone framework is a common feature in many biologically active natural products and pharmaceutical agents, making it a desirable target in synthetic organic chemistry. rsc.orgthieme-connect.com Synthetic strategies often involve multi-step protocols where the indenone core is established early and subsequently functionalized. For instance, the indanone core itself can be generated through methods like trifluoromethanesulfonic acid-catalyzed cyclization, with the methoxy (B1213986) group introduced via alkylation.

The strategic placement of functional groups on the this compound scaffold enables its elaboration into diverse and complex ring systems.

Indolizidines: This class of alkaloids can be accessed using 4-methoxy-1-indanone (B81218) as a starting material. It is particularly useful in the synthesis of benzo-fused indolizidines. sigmaaldrich.com A general strategy for creating the indolizidine skeleton involves the intramolecular 1,3-dipolar cycloaddition of azides. scispace.com This can be followed by a cyclopropylimine rearrangement to form the characteristic bicyclic enamine core of indolizidines. scispace.com While specific examples detailing the complete transformation from this compound are specialized, its role as a precursor highlights its importance in alkaloid synthesis.

Quinolines: this compound serves as a key reactant in the synthesis of certain quinoline (B57606) derivatives. sigmaaldrich.comchemicalbook.com One documented application is its use in synthesizing E-2-chloro-8-methyl-3-[(4′-methoxy-1′-indanoyl)-2′-methyliden]-quinoline, demonstrating a direct incorporation of the indenone moiety into a more complex heterocyclic structure. sigmaaldrich.comchemicalbook.com The synthesis of the broader quinoline class often involves the cyclocondensation of anilines with compounds like malonic acid, followed by further modifications. For example, substituted anilines can be converted in a multi-step process to 4-methoxy-1H-quinolin-2-ones. asianpubs.orgsemanticscholar.orgresearchgate.net

Thiazolidinones: The indenone scaffold is a precursor for synthesizing thiazolidinone-containing molecules. A common method involves the reaction of a ketone with a hydrazine (B178648) derivative, followed by cyclization. For instance, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, a closely related analogue, is reacted with hydrazine hydrate (B1144303) and then with chloroacetyl chloride and potassium carbonate to form a key intermediate. This intermediate is then used to prepare a series of novel 5-arylidene-1,3-thiazolidin-4-one derivatives. researchgate.net This demonstrates a reliable pathway from an indenone core to complex thiazolidinone structures. researchgate.net

Table 1: Synthesis of Heterocyclic Frameworks from Indenone Precursors

Heterocyclic Framework Indenone Precursor Key Reaction Type Resulting Compound Class Reference(s)
Benzo-fused Indolizidine 4-Methoxy-1-indanone Schmidt reaction Benzo-fused 1-azabicyclo[m.n.0]alkanes sigmaaldrich.com
Quinoline Derivative 4-Methoxy-1-indanone Condensation/Cyclization Substituted Quinoline sigmaaldrich.comchemicalbook.com
Thiazolidinone Derivative 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one Condensation/Cyclization Indenylidene-hydrazinylidene-thiazolidinone researchgate.net

Strategies for Enabling Chiral Synthesis Utilizing Indenone Scaffolds

The development of asymmetric methods to construct optically pure molecules is a central goal in modern organic synthesis. The indanone skeleton is a privileged scaffold for these efforts, leading to chiral frameworks with significant medicinal potential. rsc.orgthieme-connect.com

Several strategies have been developed to achieve stereoselective transformations using indenone substrates:

Organocatalysis: Organocatalytic tandem reactions, such as the Morita–Baylis–Hillman–Michael reaction, have been used for the asymmetric assembly of complex oxa-spirocyclic indanone backbones. rsc.org Another approach utilizes an organocatalytic Michael reaction followed by a Henry–acetalization sequence to generate chiral spirocyclic indanones with high stereoselectivity (up to 99% enantiomeric excess). thieme-connect.com

Enantioselective Protonation: A short and catalytic enantioselective synthesis of functionalized molecular motors has been developed using an enantioselective protonation of silyl (B83357) enol ethers of indanones. This method, catalyzed by a cationic Au(I)BINAP complex, yields enantiomerically enriched ketones with good to excellent enantiomeric excess (81% to >98% ee). acs.org

DNA-Based Catalysis: An innovative approach employs DNA as a chiral scaffold for asymmetric synthesis. The fluorination of indanone β-ketoesters using a copper(II)-dmbpy-DNA catalyst has been shown to produce fluorinated products with good enantioselectivity (up to 74% ee). mdpi.com

Table 2: Asymmetric Synthesis Strategies for Chiral Indanones

Strategy Catalyst/Reagent Key Transformation Enantiomeric Excess (ee) Reference(s)
Organocatalytic Cascade Amine-based Organocatalyst Michael–Henry–acetalization Up to 99% thieme-connect.com
Enantioselective Protonation Au(I)BINAP complex Protonation of silyl enol ether 81% to >98% acs.org
DNA-Based Catalysis Copper(II)-dmbpy-DNA Asymmetric C-F bond formation Up to 74% mdpi.com

Innovative Reaction Platforms Leveraging Indenone Reactivity in Multi-Step Syntheses

Tandem and Cascade Reactions: As mentioned, the development of multicomponent organocatalytic tandem reactions allows for the introduction of multiple chiral centers in a single operation. thieme-connect.com For example, a multicatalytic Morita–Baylis–Hillman–Michael domino reaction can efficiently generate chiral oxa-spirocyclic indanones from simple starting materials like ninhydrin, nitroolefins, and aldehydes. rsc.org

Palladium-Catalyzed Carbonylative Cyclization: Palladium catalysis has been employed for the carbonylative cyclization of unsaturated aryl iodides to furnish indanones in good to excellent yields. organic-chemistry.org More advanced applications include the asymmetric C-C bond activation and carbonylation of cyclobutanones with carbon monoxide, which provides chiral indanones bearing a quaternary carbon stereocenter with excellent enantioselectivity. organic-chemistry.org

Nazarov Cyclization: The Nazarov cyclization is another powerful tool for constructing the indanone ring system. Microwave-assisted Nazarov cyclization of chalcones in the presence of trifluoroacetic acid significantly shortens reaction times, providing an efficient route to substituted indanones. beilstein-journals.orgpreprints.org This method highlights a green chemistry approach to synthesizing these valuable scaffolds. preprints.org

Copper-Catalyzed Intramolecular Annulation: A method for the synthesis of 3-hydroxy-1-indanones, including a 5-methoxy derivative, has been developed via a copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes. This reaction proceeds under mild conditions in the presence of an amine, acid, and water. acs.org

These innovative platforms demonstrate the ongoing evolution of synthetic methodology, with the indenone scaffold playing a central role in the assembly of structurally diverse and functionally important molecules.

Q & A

Q. Methodological Recommendations :

  • Use standardized protocols (CLSI guidelines) for bioactivity assays.
  • Perform docking simulations (e.g., AutoDock Vina) to validate stereospecific interactions .

What strategies enhance the design of this compound analogs for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Scaffold Modifications : Introduce substituents at the 2- or 3-positions to modulate steric and electronic effects.
  • Pharmacophore Modeling : Define critical features (e.g., methoxy group for hydrogen bonding, planar indenone core for π-π stacking) .

Q. Advanced Research Focus

  • Use ORTEP-3 for thermal ellipsoid visualization and SHELXL for refinement .
  • Validate hydrogen bonding networks using Mercury CSD software.

Q. Basic Research Focus

  • pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to keto-enol tautomerization.
  • Solvent Choice : Stable in DMSO or methanol for >48 h; avoid water for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.